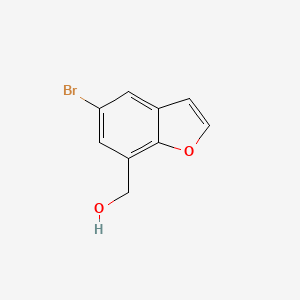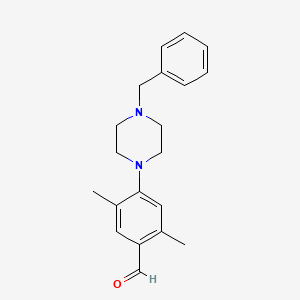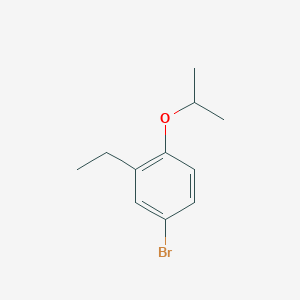
4-Bromo-2-ethyl-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethyl-1-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom, an ethyl group, and an isopropoxy group attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethyl-1-isopropoxybenzene typically involves the bromination of 2-ethyl-1-isopropoxy-benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 2-ethyl-1-isopropoxy-benzene derivatives.
Oxidation: Formation of 4-bromo-2-ethyl-1-isopropoxy-phenol.
Reduction: Formation of 2-ethyl-1-isopropoxy-benzene.
Applications De Recherche Scientifique
4-Bromo-2-ethyl-1-isopropoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethyl-1-isopropoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethyl group.
4-Bromo-1-chloro-2-ethylbenzene: Similar structure but contains a chlorine atom instead of the isopropoxy group.
2-Bromo-4-ethylphenol: Similar structure but contains a hydroxyl group instead of the isopropoxy group.
Uniqueness: 4-Bromo-2-ethyl-1-isopropoxybenzene is unique due to the presence of both an ethyl group and an isopropoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4H2,1-3H3 |
Clé InChI |
GURUBDWASNDUQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)Br)OC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

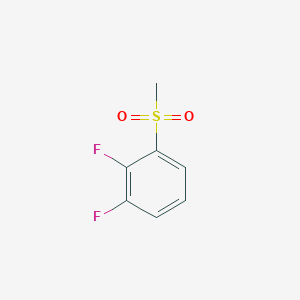
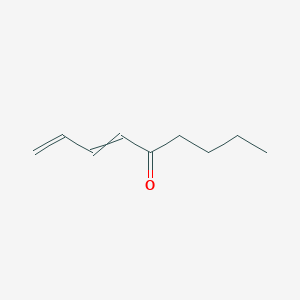
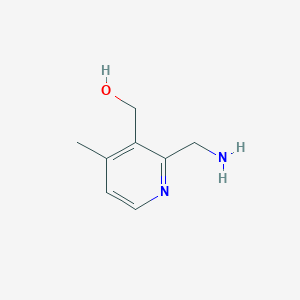
![5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B8556165.png)

![Benzoic acid,3-amino-4-[(1-oxopropyl)amino]-,ethyl ester](/img/structure/B8556178.png)
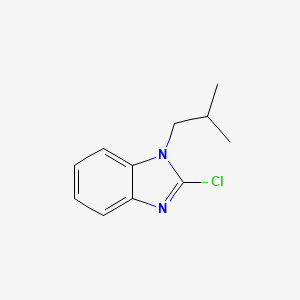
![1-Ethyl-2-[2-(2-formamidophenyl)ethyl]pyridin-1-ium iodide](/img/structure/B8556189.png)
![4-Formyl-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8556192.png)
![5-Nitro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8556211.png)
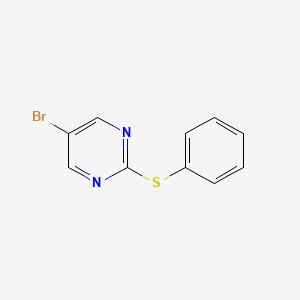
![2-methyl-7H-furo[3,4-b]pyridin-5-one](/img/structure/B8556239.png)
